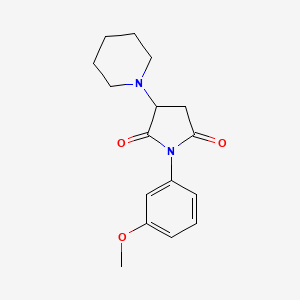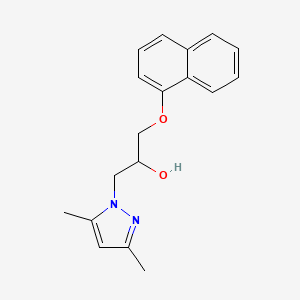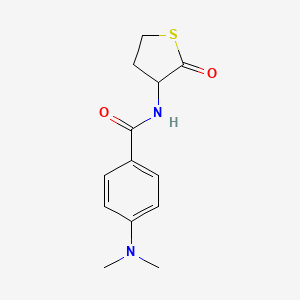![molecular formula C24H27NO2 B4887434 (4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4887434.png)
(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent psychoactive effects. This compound is a member of the indazole family of synthetic cannabinoids and has been shown to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.
Mecanismo De Acción
(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine binds to the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating mood, appetite, and pain. When this compound binds to these receptors, it causes a cascade of biochemical reactions that result in the psychoactive effects of synthetic cannabinoids.
Biochemical and Physiological Effects
Studies have shown that (4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has potent psychoactive effects, including euphoria, relaxation, and altered perception. This compound has also been shown to have a high potential for abuse and dependence, making it a target for regulation by government agencies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine in lab experiments is its potency, which allows for precise dosing and accurate measurements of its effects on the endocannabinoid system. However, one limitation of using this compound is its potential for abuse and dependence, which may make it difficult to obtain regulatory approval for research purposes.
Direcciones Futuras
There are several future directions for research on (4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, including:
1. Studying the long-term effects of synthetic cannabinoids on the brain and behavior.
2. Investigating the potential therapeutic uses of synthetic cannabinoids, including the treatment of chronic pain and mood disorders.
3. Developing new synthetic cannabinoids with improved safety profiles and fewer side effects.
4. Studying the interactions between synthetic cannabinoids and other drugs, including prescription medications and alcohol.
Conclusion
(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine is a potent synthetic cannabinoid that has gained popularity in the research community due to its psychoactive effects and high affinity for the CB1 and CB2 receptors. While this compound has several advantages for lab experiments, its potential for abuse and dependence may make it difficult to obtain regulatory approval for research purposes. Future research on (4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine will likely focus on its long-term effects, potential therapeutic uses, and interactions with other drugs.
Métodos De Síntesis
The synthesis of (4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine involves the reaction of 4-methoxyphenylacetonitrile with 3-(4-methoxyphenyl)-1-methyl-1H-indazole-5-carboxylic acid, followed by reduction with lithium aluminum hydride. The resulting product is then reacted with 1-bromo-3-(4-methoxyphenyl)propane to yield (4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine.
Aplicaciones Científicas De Investigación
(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been widely used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. This compound has also been used to study the effects of synthetic cannabinoids on the brain and behavior.
Propiedades
IUPAC Name |
2-methoxy-N-[4-(4-methoxyphenyl)butan-2-yl]-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c1-18(9-10-19-11-14-22(26-2)15-12-19)25-23-17-21(13-16-24(23)27-3)20-7-5-4-6-8-20/h4-8,11-18,25H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHBLVQFXQKHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2=C(C=CC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[4-(4-methoxyphenyl)butan-2-yl]-5-phenylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-naphthyloxy)propyl]-1-butanamine](/img/structure/B4887351.png)
![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-phenyl-1,4-diazepane](/img/structure/B4887356.png)
![3-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B4887364.png)
![2-(2-{[2-(4-ethoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B4887373.png)

![N-cyclohexyl-N-{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}-N'-phenylthiourea](/img/structure/B4887383.png)
methyl]acetamide](/img/structure/B4887395.png)

![{4-[(5-bromo-2-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4887406.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4887418.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B4887441.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide](/img/structure/B4887445.png)
![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B4887451.png)